3.3-Fold Improvement in LSD1 Inactivation Efficiency Over Tranylcypromine
In a direct head-to-head comparison under identical assay conditions, the para-bromo-substituted compound (compound 10) inactivated LSD1 with a kinact/KI value of 184 M−1s−1, representing a 3.3-fold improvement over the parent compound tranylcypromine (2-PCPA, kinact/KI = 55 M−1s−1) [1]. The KI value for LSD1 was 566 ± 73 µM for the p-bromo analogue, compared to 477 ± 79 µM for 2-PCPA, with the enhanced inactivation rate (kinact = 0.104 s−1 vs. 0.026 s−1) being the primary driver of improved efficiency [1]. This demonstrates that the para-bromo substituent confers a measurable advantage in mechanism-based LSD1 inhibition beyond simple binding affinity.
| Evidence Dimension | LSD1 irreversible inactivation efficiency (kinact/KI) |
|---|---|
| Target Compound Data | kinact = 0.104 ± 0.007 s−1; KI = 566 ± 73 µM; kinact/KI = 184 M−1s−1 |
| Comparator Or Baseline | Tranylcypromine (2-PCPA): kinact = 0.026 ± 0.001 s−1; KI = 477 ± 79 µM; kinact/KI = 55 M−1s−1 |
| Quantified Difference | 3.3-fold higher kinact/KI; 4.0-fold higher kinact (inactivation rate) |
| Conditions | Human recombinant LSD1; 50 µM enzyme incubated with 250 µM inhibitor overnight, then 100-fold dilution into assay solution; data from Gooden et al. (2008) Table 3 |
Why This Matters
The 3.3-fold higher inactivation efficiency directly translates to more potent and sustained LSD1 target engagement, which is critical for epigenetic drug discovery programs where covalent inhibition durability correlates with cellular efficacy.
- [1] Gooden DM, Schmidt DM, Pollock JA, Kabadi AM, McCafferty DG. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorg Med Chem Lett. 2008;18(10):3047-3051. doi:10.1016/j.bmcl.2008.01.003. View Source
